Aklonine

Description

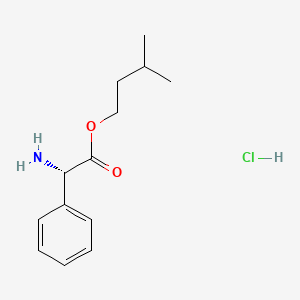

Aklonine (CAS 31031-74-0) is a compound of significant interest in pharmacological and industrial applications. Classified under the Target Name "aklonine" by TargetMol EU GmbH, it is commercially available as phenamacide hydrochloride (5 mg, Catalog Number T33961), requiring storage at -20°C and transport under cool conditions to maintain stability .

Properties

Molecular Formula |

C13H20ClNO2 |

|---|---|

Molecular Weight |

257.75 g/mol |

IUPAC Name |

3-methylbutyl (2S)-2-amino-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 |

InChI Key |

PPBQUBHHPSGLBN-YDALLXLXSA-N |

Isomeric SMILES |

CC(C)CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(C)CCOC(=O)C(C1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aklonine can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The process may include steps such as condensation, cyclization, and purification to obtain the final product.

Industrial Production Methods: In industrial settings, the production of Aklonine is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as chromatography and crystallization helps in the purification process.

Chemical Reactions Analysis

Types of Reactions: Aklonine undergoes various chemical reactions, including:

Oxidation: Aklonine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Aklonine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Aklonine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Aklonine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog: Xeronine

Xeronine, a bioactive alkaloid isolated from natural sources, shares functional similarities with aklonine. Both compounds exhibit broad utility:

- Medical Applications : Xeronine demonstrates anti-inflammatory and tissue-repair properties, while aklonine’s pharmacological profile remains under investigation but is hypothesized to target similar pathways .

- Industrial Use : Xeronine stabilizes enzymes in food processing, whereas aklonine’s role in industrial catalysis or material science is implied by its storage requirements and commercial availability for research .

Key Differences :

Functional Analog: Hybrid Phosphine-Alkene Ligands

While structurally distinct, hybrid phosphine-alkene ligands (e.g., iron-halogenated variants) share catalytic functionalities with aklonine.

Comparative Analysis :

Research Findings and Mechanistic Insights

- Aklonine: Limited peer-reviewed data exist, but its commercial availability suggests ongoing preclinical studies. Its hydrochloride form implies solubility advantages for drug delivery .

- Xeronine : Well-documented in enhancing enzyme activity and cellular repair via alkaloid-mediated pathways, providing a template for hypothesizing aklonine’s mechanisms .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility | Stability |

|---|---|---|---|

| Aklonine HCl | Not reported | Water-soluble | -20°C required |

| Xeronine | ~300 g/mol* | Ethanol-soluble | Ambient stable |

*Estimated based on alkaloid class.

Critical Analysis of Evidence

The provided literature highlights gaps in aklonine’s structural and mechanistic characterization compared to xeronine and catalytic ligands. While xeronine offers a biochemical analog, phosphine-alkene ligands provide a functional benchmark for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.